

# 4-Nitrostyrene: A Technical Guide for Chemical Research and Drug Development

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## Compound of Interest

Compound Name: 4-Nitrostyrene

Cat. No.: B089597

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Introduction: **4-Nitrostyrene**, also known as 1-ethenyl-4-nitrobenzene, is a nitroaromatic compound featuring a styrene backbone with a nitro group substituted at the para position of the phenyl ring.<sup>[1]</sup> This arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, conjugated with the vinyl group, activates the molecule for a variety of chemical transformations, most notably nucleophilic additions.<sup>[2][3]</sup> Consequently, **4-nitrostyrene** serves as a crucial building block for the synthesis of pharmaceuticals, agrochemicals, and polymers. <sup>[1]</sup> Its derivatives have garnered significant attention in medicinal chemistry, particularly as precursors to biologically active compounds and as enzyme inhibitors.<sup>[4][5]</sup> This guide provides an in-depth overview of its chemical properties, synthesis, key reactions, and applications in drug discovery.

## Molecular Structure and Identifiers

**4-Nitrostyrene** is an organic compound that typically appears as a light yellow to yellow crystalline solid or lump.<sup>[1][6]</sup> It is soluble in organic solvents such as ether, methanol, chloroform, and ethanol but is insoluble in water.<sup>[7]</sup>

- CAS Number: 100-13-0<sup>[7]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>NO<sub>2</sub><sup>[1]</sup>
- IUPAC Name: 1-ethenyl-4-nitrobenzene<sup>[1]</sup>

- Synonyms: p-Nitrostyrene, 1-Nitro-4-vinylbenzene, 4-VinylNitrobenzene[1]
- SMILES: C=Cc1ccc(cc1)--INVALID-LINK--[O-][1]
- InChI Key: YFZHODLXYNDBSM-UHFFFAOYSA-N[1]

## Physicochemical and Spectroscopic Data

The key physical and chemical properties of **4-nitrostyrene** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

Property	Value	Reference(s)
Molecular Weight	149.15 g/mol	[1]
Melting Point	20 °C	[7]
Boiling Point	120 °C at 10 mmHg	[7]
Density	1.163 g/cm <sup>3</sup>	[7]
Refractive Index	1.6045	[7]
Appearance	Light yellow to yellow powder to lump	[6]
Solubility	Soluble in ether, methanol, chloroform, ethanol; Insoluble in water	[7]
Mass Spectrometry (GC-MS)	Top peak at m/z 149	[8]
Infrared (IR) Spectra	Available via spectral databases	[8][9]
<sup>1</sup> H and <sup>13</sup> C NMR Spectra	Available via spectral databases	[1][8]

## Synthesis of 4-Nitrostyrene

The most common and historically significant method for synthesizing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[10][11] This reaction involves the base-

catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration of the intermediate  $\beta$ -nitro alcohol to yield the nitroalkene.[10][11]

## Experimental Protocol: Synthesis via Henry Reaction

This protocol is adapted from the general procedure for the synthesis of nitrostyrenes using 4-nitrobenzaldehyde and nitromethane.

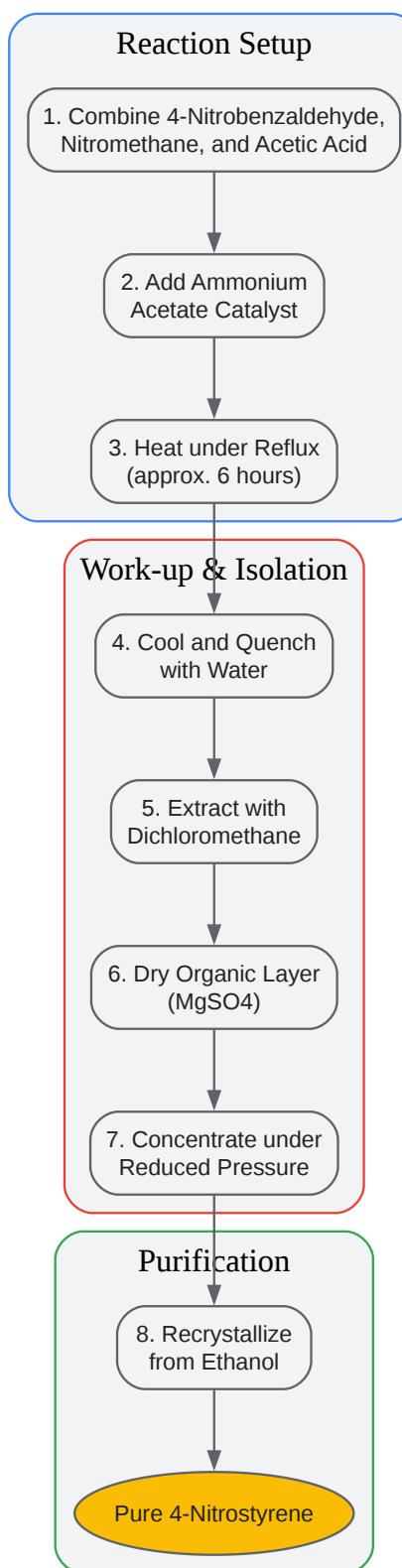
### Materials:

- 4-Nitrobenzaldehyde
- Nitromethane
- Ammonium acetate
- Glacial acetic acid
- Dichloromethane
- Water
- Magnesium sulfate

### Procedure:

- To a solution of ammonium acetate (6.8 mmol) in glacial acetic acid (4 mL), add nitromethane (19.6 mmol).[2]
- Add 4-nitrobenzaldehyde (3.24 mmol) to the mixture.[2]
- Heat the resulting mixture under reflux for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][12]
- After the reaction is complete, allow the mixture to cool to room temperature.[2]
- Add water (40 mL) to the reaction mixture to precipitate the crude product.[2]
- Extract the product into dichloromethane (3 x 30 mL).[2]

- Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
- Concentrate the solution under reduced pressure to yield the crude **4-nitrostyrene**.[2]
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

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Caption: Generalized workflow for the synthesis of **4-nitrostyrene**.

# Key Reactions and Applications in Drug Development

The polarized nature of the carbon-carbon double bond in **4-nitrostyrene** makes it an excellent Michael acceptor.<sup>[3]</sup> This reactivity is widely exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of molecular scaffolds.

## The Michael Addition Reaction

The Michael addition, or conjugate addition, of nucleophiles to **4-nitrostyrene** is a cornerstone of its synthetic utility.<sup>[2]</sup> This reaction allows for the introduction of various functional groups, which is a critical step in the synthesis of complex molecules, including pharmaceutical agents.  
<sup>[13]</sup>

## Experimental Protocol: Michael Addition of a 1,3-Dicarbonyl Compound

This protocol describes a general, environmentally benign procedure for the Michael addition of a 1,3-dicarbonyl compound to a nitrostyrene under solvent-free conditions.

### Materials:

- **4-Nitrostyrene**
- 1,3-Dicarbonyl compound (e.g., dimedone or 1,3-cyclopentanedione)
- Mortar and pestle

### Procedure:

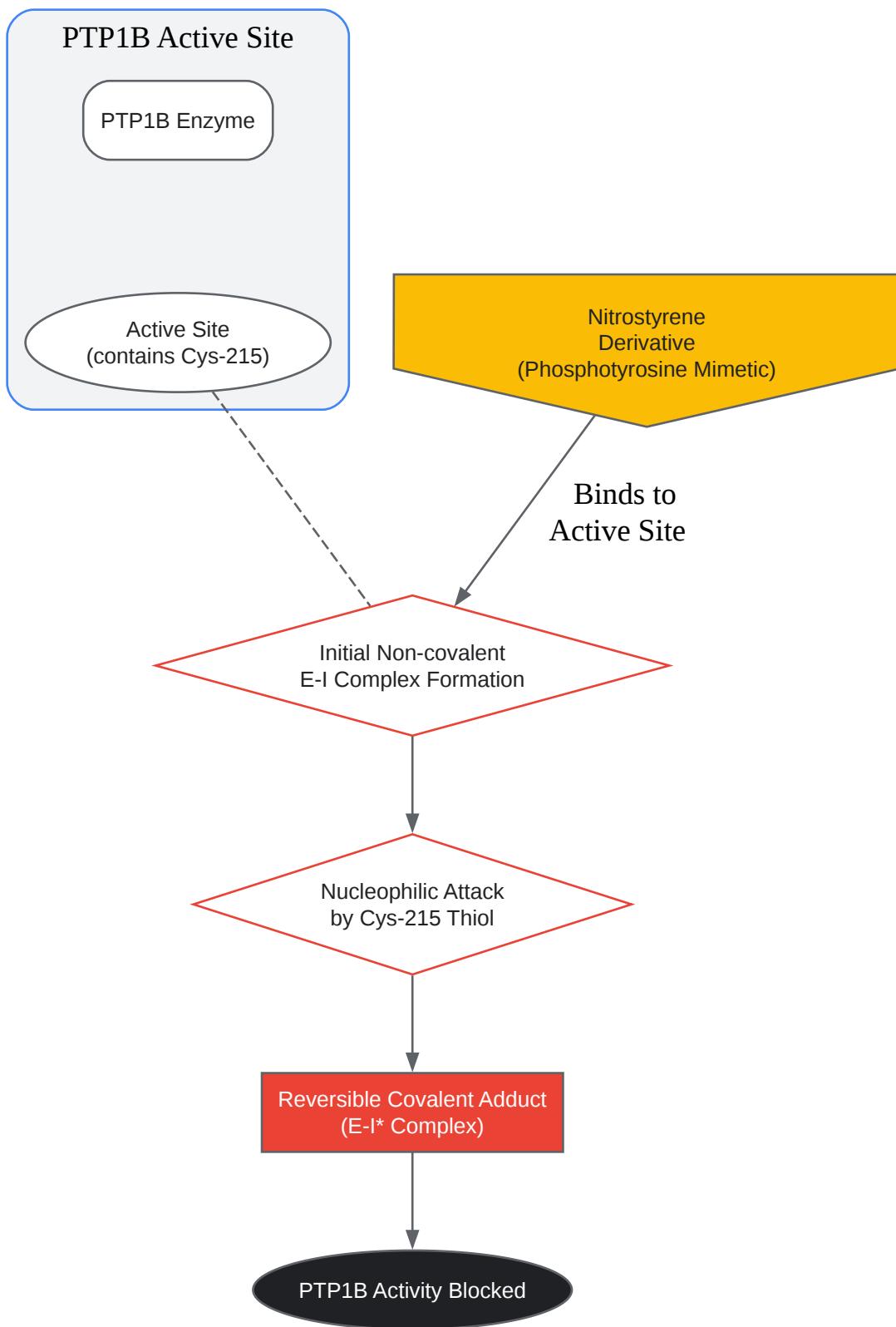
- Place **4-nitrostyrene** (0.1 mmol) and the 1,3-dicarbonyl compound (0.1 mmol) in a mortar.  
<sup>[13]</sup>
- Grind the two solids together vigorously with a pestle for approximately 10-15 minutes at room temperature.<sup>[13]</sup>

- The reaction progress can be monitored by TLC. In many cases, the reaction goes to completion, yielding the product in high purity.[13]
- If necessary, the resulting product can be purified by simple washing or recrystallization, often avoiding the need for column chromatography.[13]

## Role as a Precursor in Drug Discovery: PTP1B Inhibition

Derivatives of nitrostyrene have been identified as potent inhibitors of various enzymes, highlighting their potential in drug development.[14] One notable target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a negative regulator in insulin signaling pathways and is considered a therapeutic target for type 2 diabetes and other metabolic diseases.[14][15]

Nitrostyrene derivatives act as phosphotyrosine mimetics.[4] They are believed to inhibit PTP1B through a slow-binding mechanism that involves the formation of a reversible, covalent adduct with a key cysteine residue (Cys-215) in the enzyme's active site.[4][15] This interaction blocks the enzyme's catalytic activity.



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Caption: Mechanism of PTP1B inhibition by a nitrostyrene derivative.

## Conclusion

**4-Nitrostyrene** is a high-value chemical intermediate with significant applications in both industrial and academic research. Its straightforward synthesis and versatile reactivity, particularly as a Michael acceptor, make it an indispensable tool for organic chemists. For professionals in drug discovery, the nitrostyrene scaffold serves as a promising starting point for the development of novel therapeutics, especially enzyme inhibitors. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in creating complex and biologically active molecules.

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